

# The Function of S107 in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |  |
|----------------------|----------|-----------|--|--|--|--|
| Compound Name:       | S107     |           |  |  |  |  |
| Cat. No.:            | B7852656 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**S107** is a small molecule belonging to the "Rycal" class of drugs, which are designed to stabilize the ryanodine receptor (RyR2), a critical intracellular calcium release channel in cardiomyocytes. In pathological cardiac conditions, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release from the sarcoplasmic reticulum (SR). This calcium leak contributes to cardiac arrhythmias, contractile dysfunction, and the progression of heart failure. **S107** exerts its therapeutic effect by enhancing the binding of the stabilizing subunit calstabin2 (also known as FKBP12.6) to the RyR2 channel. This action restores normal channel function, reduces diastolic calcium leak, and improves cardiomyocyte contractility. This technical guide provides an in-depth overview of the function of **S107** in cardiomyocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

### **Core Mechanism of Action**

The primary function of **S107** in cardiomyocytes is the stabilization of the ryanodine receptor 2 (RyR2) channel. RyR2 is a large tetrameric channel located on the membrane of the sarcoplasmic reticulum, responsible for releasing stored calcium to initiate muscle contraction in a process known as calcium-induced calcium release (CICR).[1][2]







Under normal physiological conditions, the RyR2 channel is stabilized by its association with the protein calstabin2.[3][4] However, in various cardiac pathologies such as heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT), post-translational modifications like hyperphosphorylation and oxidation of RyR2 lead to the dissociation of calstabin2.[1][3][4] This destabilization results in a "leaky" channel that allows for the inappropriate release of calcium during diastole.[1][4]

**S107** is a 1,4-benzothiazepine derivative that specifically enhances the binding affinity of calstabin2 to the RyR2 channel, particularly to the closed state of the channel.[4][5] By promoting the re-association of calstabin2 with RyR2, **S107** effectively "fixes" the diastolic calcium leak, thereby restoring normal intracellular calcium handling and improving cardiomyocyte function.[5][6]

### **Signaling Pathway of S107 Action**

The signaling pathway illustrating the mechanism of **S107** in cardiomyocytes is depicted below. In a pathological state, stressors lead to the hyperphosphorylation of RyR2 and the subsequent dissociation of calstabin2, resulting in a diastolic Ca2+ leak. **S107** intervenes by promoting the re-binding of calstabin2 to RyR2, thus stabilizing the channel and preventing the pathological leak.





Click to download full resolution via product page

Figure 1: S107 signaling pathway in cardiomyocytes.



# **Quantitative Data Summary**

The following tables summarize the quantitative effects of **\$107** on various parameters in cardiomyocytes and in vivo models as reported in the literature.



| Parameter                                       | Model                                                                               | Treatment                                          | Result                                                                                            | Reference |
|-------------------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Ejection Fraction                               | COVID-19<br>infected<br>hamsters                                                    | In vivo S107<br>treatment                          | 0.73-fold decrease in infected vs. control; S107 significantly improved cardiac function (P=0.02) | [7]       |
| Intracellular<br>Ca2+ Level                     | Isolated<br>cardiomyocytes<br>from 6-month-old<br>Rbm20 KO rats                     | S107 treatment                                     | Restored elevated intracellular Ca2+ to normal levels                                             | [3][8]    |
| Cardiomyocyte<br>Contractility                  | Isolated<br>cardiomyocytes<br>from 6-month-old<br>Rbm20 KO rats                     | S107 treatment                                     | Ameliorated contractile properties                                                                | [3][8]    |
| RyR2 Single<br>Channel Open<br>Probability (Po) | Brain RyR2<br>channels from<br>Ryr2RS/WT mice<br>after stress                       | 1 week of S107<br>treatment                        | Normalized the increased Po observed after stress                                                 | [9]       |
| Calstabin2<br>Binding to RyR2                   | Cardiomyocytes<br>from calstabin-<br>2+/- mice with<br>isoproterenol<br>stimulation | Pretreatment with 1 μM JTV519 (a related compound) | Prevented<br>calstabin-2<br>release from<br>RyR2                                                  | [10]      |
| Ca2+ Spark<br>Frequency                         | Saponin- permeabilized ventricular cardiomyocytes from WT mice                      | 10 μM S107                                         | No significant<br>influence (P =<br>0.14)                                                         | [11]      |



| SR Ca2+ Leak                          | HEK293 cells<br>expressing RyR2<br>and FKBP12.6 | S107 treatment       | Further reduced Ca2+ leak significantly in the presence of FKBP12.6 | [12] |
|---------------------------------------|-------------------------------------------------|----------------------|---------------------------------------------------------------------|------|
| Amount of Ca2+<br>Released by<br>RyR2 | HEK293 cells<br>expressing RyR2                 | FKBP12.6 and<br>S107 | Significantly<br>reduced from<br>85.54% to<br>72.66%                | [12] |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the function of **S107** in cardiomyocytes.

## **Isolation of Adult Ventricular Cardiomyocytes**

This protocol describes the isolation of viable cardiomyocytes from adult rats, a crucial first step for in vitro studies.

#### Materials:

- · Langendorff perfusion system
- Krebs-Henseleit bicarbonate buffer (Ca2+-free and with Ca2+)
- Collagenase type II
- 0.05% Trypsin-EDTA solution
- Bovine Serum Albumin (BSA)
- Stop Buffer (Ca2+ KHB with BSA and Blebbistatin)
- Culture medium (e.g., M199)

#### Procedure:



- Anesthetize the rat and perform a thoracotomy to expose the heart.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with Ca2+-free Krebs-Henseleit buffer to wash out the blood.
- Switch to perfusion with a buffer containing collagenase and trypsin-EDTA to digest the extracellular matrix.
- After digestion, remove the atria and mince the ventricular tissue in the enzyme solution.
- Gently triturate the tissue to release individual cardiomyocytes.
- Filter the cell suspension to remove undigested tissue.
- Gradually reintroduce Ca2+ to the cell suspension to prevent calcium paradox.
- Purify the cardiomyocytes by low-speed centrifugation, allowing the viable, rod-shaped cells to pellet.
- Resuspend the cardiomyocytes in culture medium for subsequent experiments.

Reference Protocols:[2][6][7][8][13]

### **Measurement of Intracellular Calcium**

This protocol details the measurement of intracellular Ca2+ transients and sparks using fluorescent indicators.

#### Materials:

- Isolated cardiomyocytes
- Fluorescent Ca2+ indicators (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)
- Pluronic F-127
- Tyrode's solution or HEPES-buffered solution



Confocal microscope with line-scanning capabilities or a photometry system

Procedure for Ca2+ Transients:

- Load isolated cardiomyocytes with a Ca2+ indicator (e.g., 5 μM Fura-2 AM) for 10-15 minutes at 37°C.
- Wash the cells to remove excess dye.
- Place the cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution.
- Electrically stimulate the cardiomyocytes at a defined frequency (e.g., 1 Hz).
- Record the fluorescence intensity changes corresponding to the intracellular Ca2+ transients.
- Analyze the amplitude, duration, and decay kinetics of the transients.

Procedure for Ca2+ Sparks:

- Load cardiomyocytes with a high-affinity Ca2+ indicator like Fluo-4 AM.
- After a period of electrical stimulation to load the SR with Ca2+, stop the stimulation.
- Acquire line-scan images along the longitudinal axis of the myocyte to detect spontaneous, localized Ca2+ release events (sparks).
- Analyze the frequency, amplitude, and spatial and temporal properties of the Ca2+ sparks.

Reference Protocols:[1][11][14][15][16][17][18][19]

### Co-immunoprecipitation of RyR2 and Calstabin2

This protocol is used to assess the association between RyR2 and calstabin2.

Materials:

Cardiac tissue or isolated cardiomyocyte lysates



- Lysis buffer (containing protease and phosphatase inhibitors)
- Anti-RyR2 antibody
- Protein A/G agarose beads
- Wash buffer
- SDS-PAGE gels and Western blotting reagents
- Anti-calstabin2 antibody
- Anti-phospho-RyR2 (e.g., pSer2808) antibody

#### Procedure:

- Homogenize cardiac tissue or lyse isolated cardiomyocytes in a suitable lysis buffer.
- Clarify the lysate by centrifugation.
- Incubate the lysate with an anti-RyR2 antibody to form an immune complex.
- Add protein A/G agarose beads to capture the immune complexes.
- Wash the beads several times to remove non-specifically bound proteins.
- Elute the immunoprecipitated proteins from the beads.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
- Probe the membrane with anti-calstabin2 and anti-phospho-RyR2 antibodies to assess the amount of calstabin2 associated with RyR2 and the phosphorylation status of RyR2.

Reference Protocols:[10][20][21][22][23]

## **Cardiomyocyte Contractility Assay**

This protocol describes the measurement of cardiomyocyte shortening as an index of contractility.



#### Materials:

- Isolated cardiomyocytes
- IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system
- Perfusion chamber and solution (Tyrode's)
- · Field stimulator

#### Procedure:

- Plate isolated cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
- Electrically pace the cardiomyocytes at a set frequency (e.g., 1 Hz).
- Use a video-based system to track the movement of the cell edges during contraction and relaxation.
- Record sarcomere length or cell length changes over time.
- Analyze parameters such as the amplitude of shortening, time to peak shortening, and time to 90% relaxation.
- This can be performed simultaneously with intracellular Ca2+ measurements to correlate Ca2+ handling with mechanical function.

Reference Protocols:[14][24][25][26][27]

# **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for evaluating the effect of **\$107** on cardiomyocyte function.





Click to download full resolution via product page

Figure 2: Generalized experimental workflow.

### Conclusion

**S107** is a promising therapeutic agent that targets the fundamental mechanism of RyR2 dysfunction in cardiomyocytes. By stabilizing the RyR2-calstabin2 complex, **S107** reduces pathological diastolic Ca2+ leak, thereby improving intracellular calcium homeostasis and contractile function. The experimental protocols detailed in this guide provide a framework for the continued investigation of **S107** and other RyR2-stabilizing compounds in the context of cardiac disease research and drug development. The quantitative data accumulated to date strongly support the potential of **S107** as a novel treatment for various cardiovascular disorders characterized by RyR2 instability.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Measuring Ca<sup>2+</sup> sparks in cardiac myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol library [abcam.co.jp]
- 3. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ryanodine receptor stabilizer S107 ameliorates contractility of adult Rbm20 knockout rat cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pathological Leak of Ryanodine Receptors: Preclinical Progress and the Potential Impact on Treatments for Cardiac Arrhythmias and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 8. researchgate.net [researchgate.net]
- 9. JCI Leaky Ca2+ release channel/ryanodine receptor 2 causes seizures and sudden cardiac death in mice [jci.org]
- 10. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Calcium Sparks in Cardiac Myocytes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [app.jove.com]
- 14. Measurement of intracellular Ca2+ and cardiomyocyte contractility [bio-protocol.org]
- 15. Imaging calcium sparks in cardiac myocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Correlative super-resolution analysis of cardiac calcium sparks and their molecular origins in health and disease - PMC [pmc.ncbi.nlm.nih.gov]



- 17. Frontiers | Calcium Spark Detection and Event-Based Classification of Single Cardiomyocyte Using Deep Learning [frontiersin.org]
- 18. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [scholarship.libraries.rutgers.edu]
- 20. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phosphorylation-Dependent Interactome of Ryanodine Receptor Type 2 in the Heart -PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of calstabin2 (FKBP12.6)—ryanodine receptor interactions: Rescue of heart failure by calstabin2 in mice PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cardiomyocyte contractility measurements [bio-protocol.org]
- 25. Cardiac myocyte contractility assay and analysis [bio-protocol.org]
- 26. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ncardia.com [ncardia.com]
- To cite this document: BenchChem. [The Function of S107 in Cardiomyocytes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7852656#what-is-the-function-of-s107-incardiomyocytes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com